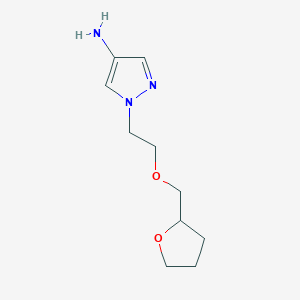
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine is a complex organic compound that features a tetrahydrofuran ring and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran-2-ylmethanol, which is then reacted with an appropriate alkylating agent to introduce the ethoxy group. The resulting intermediate is then subjected to a series of reactions to form the pyrazole ring and introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-((Tetrahydrofuran-2-yl)methoxy)ethoxy)ethan-1-ol: This compound shares the tetrahydrofuran ring but differs in its overall structure and functional groups.
Tetrahydrofurfuryl alcohol: Another compound with a tetrahydrofuran ring, used in different applications.
Uniqueness
1-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)-1h-pyrazol-4-amine is unique due to its combination of the tetrahydrofuran and pyrazole rings, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-[2-(oxolan-2-ylmethoxy)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O2/c11-9-6-12-13(7-9)3-5-14-8-10-2-1-4-15-10/h6-7,10H,1-5,8,11H2 |
InChI-Schlüssel |
MIHKJOMGTCPUPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)COCCN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


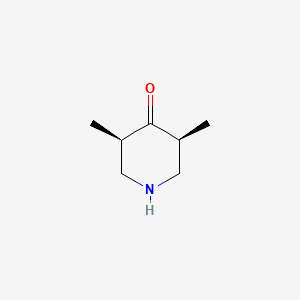

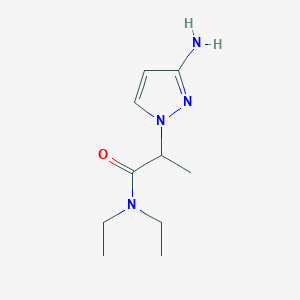
![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
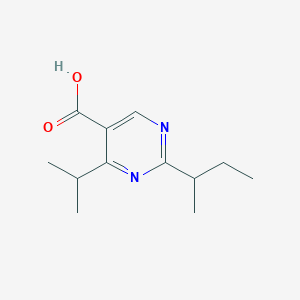
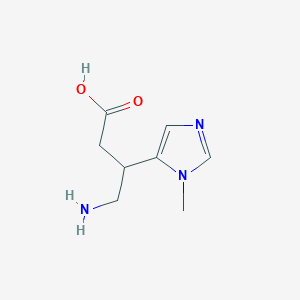
![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
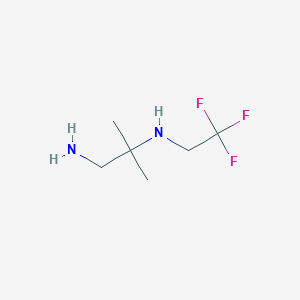


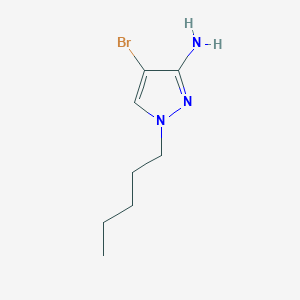
![3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13540124.png)
![rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13540127.png)
![2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)
